molecular formula C21H18F3N5OS B2628111 5-methyl-2-(methylthio)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 909575-06-0

5-methyl-2-(methylthio)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2628111
CAS RN: 909575-06-0
M. Wt: 445.46
InChI Key: YCFFHJBCQZGSLE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of heterocyclic compounds . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The synthesis of these compounds holds enormous applications in medicinal and pharmaceutical chemistry .

Antitumor Activity

Polycyclic systems containing this compound are reported to have antitumor activity . This makes it a potential candidate for cancer treatment research .

Corticotropin-Releasing Factor 1 Receptor Antagonists

The compound exhibits activity as corticotropin-releasing factor 1 receptor antagonists . This suggests its potential use in the treatment of disorders related to the corticotropin-releasing factor.

Calcium Channel Modulators

It can act as a calcium channel modulator . Calcium channel modulators are used to alter the movement of calcium ions through the cell membrane, which can be beneficial in the treatment of various health conditions like high blood pressure and angina.

5. Treatment of Alzheimer’s Disease and Insomnia The compound can be used for the treatment of Alzheimer’s disease and insomnia . This suggests its potential use in the field of neurology and sleep disorders.

Antimalarial Activity

The compound is used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity . This indicates its potential use in the development of new antimalarial drugs.

properties

IUPAC Name

5-methyl-2-methylsulfanyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5OS/c1-12-16(18(30)26-15-6-4-3-5-7-15)17(29-19(25-12)27-20(28-29)31-2)13-8-10-14(11-9-13)21(22,23)24/h3-11,17H,1-2H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFFHJBCQZGSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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